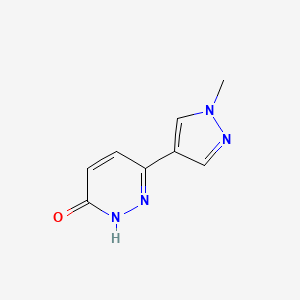

6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c1-12-5-6(4-9-12)7-2-3-8(13)11-10-7/h2-5H,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXNTXQNCPCZIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis pathway for 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

An In-Depth Technical Guide to the Synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The pyrazolyl-pyridazinone core is a key pharmacophore found in various bioactive agents.[1][2] This document details a convergent synthetic strategy centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, chosen for its high efficiency, modularity, and broad functional group tolerance.[3] We provide in-depth, step-by-step protocols for the synthesis of key intermediates, the core cross-coupling reaction, and the final hydrolysis step. The rationale behind experimental choices, mechanistic insights, and comprehensive characterization data are included to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Chapter 1: Introduction to the Pyrazolyl-Pyridazinone Scaffold

The fusion of pyrazole and pyridazinone rings into a single molecular entity has yielded compounds with a remarkable spectrum of biological activities. The pyridazin-3(2H)-one ring is a privileged scaffold known for its presence in cardiovascular, anti-inflammatory, and anticancer agents.[4][5] Similarly, the pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous approved drugs.[6] The combination of these two pharmacophores in molecules like this compound creates a unique chemical architecture with significant potential for targeted therapeutic applications.

The strategic importance of this scaffold necessitates reliable and scalable synthetic routes. This guide focuses on a modern, convergent approach that allows for the late-stage introduction of the pyrazole moiety, offering flexibility for generating diverse analogues for structure-activity relationship (SAR) studies.

Chapter 2: Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections.

Caption: Retrosynthetic analysis of the target molecule.

-

Strategy A (Convergent): This approach involves the synthesis of a halogenated pyridazine core and a pyrazole-boronic acid derivative, which are then joined in a final cross-coupling step. This is the recommended pathway due to its high convergence, flexibility for diversification, and the typically milder conditions of modern cross-coupling reactions.[7][8]

-

Strategy B (Linear): This strategy involves building the pyridazinone ring onto a pre-existing pyrazole-containing backbone. This requires the synthesis of a specific γ-keto acid, which can be a multi-step process. While a classic and valid method for pyridazinone synthesis[9], it is often less efficient for library synthesis compared to the convergent approach.

This guide will focus on the execution of Strategy A, which represents a more robust and versatile method for laboratory and potential scale-up synthesis.

Chapter 3: Recommended Synthetic Pathway

The selected pathway proceeds in three main stages: synthesis of the pyridazine electrophile, synthesis of the pyrazole nucleophile, and their subsequent coupling and final transformation.

Caption: Recommended convergent synthetic workflow.

Synthesis of Intermediate A1: 3-Chloro-6-iodopyridazine

The synthesis of a suitable halogenated pyridazine is the first critical stage. While 3,6-dichloropyridazine can be used directly, converting one chlorine to a more reactive halogen like iodine can improve Suzuki coupling efficiency.

Protocol:

-

Synthesis of 3,6-Dichloropyridazine: This classic procedure starts from maleic anhydride.

-

To a solution of maleic anhydride (1.0 eq) in water, slowly add hydrazine hydrate (1.0 eq) while maintaining the temperature below 40 °C.

-

Heat the mixture to reflux for 4-6 hours to form 1,2-dihydropyridazine-3,6-dione.

-

Cool the reaction mixture and add phosphorus oxychloride (POCl₃, 3.0-4.0 eq) portion-wise, controlling the exothermic reaction.

-

Heat the mixture to reflux for 3-4 hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice.

-

Neutralize with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.

-

-

Finkelstein Reaction to 3-Chloro-6-iodopyridazine:

-

Dissolve 3,6-dichloropyridazine (1.0 eq) and sodium iodide (NaI, 1.5-2.0 eq) in acetone or a similar solvent.

-

Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

Cool the reaction, filter off the precipitated sodium chloride, and concentrate the filtrate.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-chloro-6-iodopyridazine.

-

Rationale: The chlorination with POCl₃ is a standard method for converting pyridazinediones to their corresponding chlorides. The subsequent Finkelstein reaction is a reliable method for halogen exchange, selectively replacing one chlorine with iodine due to the precipitation of NaCl in acetone, driving the equilibrium forward.

Synthesis of Intermediate A2: 1-Methyl-1H-pyrazol-4-ylboronic Acid Pinacol Ester

This key nucleophilic partner for the Suzuki coupling is prepared from a halogenated pyrazole precursor.

Protocol:

-

Synthesis of 4-Iodo-1-methyl-1H-pyrazole:

-

Start with commercially available 1H-pyrazole. First, protect the nitrogen by methylation using a suitable agent like dimethyl sulfate or methyl iodide in the presence of a base.

-

Iodinate the resulting 1-methyl-1H-pyrazole at the C4 position using an iodinating agent such as N-iodosuccinimide (NIS) in a solvent like acetonitrile.

-

-

Miyaura Borylation:

-

In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), combine 4-iodo-1-methyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ (3 mol%).

-

Add a dry, degassed solvent like 1,4-dioxane or DMSO.

-

Heat the reaction mixture to 80-90 °C for 4-12 hours until the starting material is consumed (monitor by GC-MS).

-

Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product via column chromatography (silica gel) to yield the desired boronic ester.

-

Rationale: The Miyaura borylation is a powerful and widely used method for converting aryl/heteroaryl halides into boronic esters, which are stable, easy to handle, and highly effective in Suzuki couplings.

The Core Reaction: Suzuki-Miyaura Cross-Coupling

This step unites the two key intermediates to form the core structure of the target molecule.

Protocol:

-

To a reaction vessel, add 3-chloro-6-iodopyridazine (Intermediate A1, 1.0 eq), 1-methyl-1H-pyrazol-4-ylboronic acid pinacol ester (Intermediate A2, 1.1-1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[7]

-

Add a solvent mixture, typically 1,2-dimethoxyethane (DME) or toluene, and an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃).[7][10]

-

Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.

-

Heat the reaction to reflux (typically 80-90 °C) under an inert atmosphere for 4-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford pure 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine.[11][12]

Rationale: The Suzuki-Miyaura reaction is a Nobel Prize-winning C-C bond-forming reaction that proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. It is highly reliable for coupling heteroaryl systems.[10][13]

Final Step: Hydrolysis to the Target Molecule

The final transformation converts the 3-chloro group into the desired 3(2H)-one functionality.

Protocol:

-

Dissolve the 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine (1.0 eq) in glacial acetic acid.[14]

-

Heat the solution to reflux (around 110-120 °C) for 6-12 hours. The progress can be monitored by observing the disappearance of the starting material via LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the acidic solution into a beaker of cold water or ice, which should induce precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with water until the filtrate is neutral, then with a small amount of cold ethanol or ether to aid in drying.

-

Dry the product under vacuum to yield this compound.

Rationale: This reaction is a nucleophilic aromatic substitution where water (present in the acetic acid or added) acts as the nucleophile, displacing the chloride. The initial product is the hydroxyl-pyridazine tautomer, which rapidly isomerizes to the more stable pyridazin-3(2H)-one form.[4]

Chapter 4: Characterization and Data

Proper characterization of the final product and key intermediates is crucial for validating the synthesis.

| Compound | Formula | MW | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |

| 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine | C₈H₇ClN₄ | 194.62 | ~8.3-8.1 (2H, pyrazole), ~7.9-7.7 (2H, pyridazine), ~3.9 (3H, s, N-CH₃) | [M+H]⁺ 195.04 |

| This compound | C₈H₈N₄O | 176.18 | ~12.5 (1H, br s, NH), ~8.1 (1H, s, pyrazole), ~7.8 (1H, d), ~7.7 (1H, s, pyrazole), ~7.0 (1H, d), ~3.9 (3H, s, N-CH₃) | [M+H]⁺ 177.08 |

Note: Expected NMR shifts are estimates based on similar structures and may vary depending on the solvent and instrument.

Chapter 5: Conclusion

This guide has outlined a comprehensive and experimentally sound pathway for the synthesis of this compound. The featured convergent strategy, leveraging a Suzuki-Miyaura cross-coupling, provides a reliable and flexible method suitable for modern medicinal chemistry research. The detailed, step-by-step protocols and mechanistic rationales are designed to empower researchers to successfully replicate and adapt this synthesis for their specific applications.

References

-

Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

-

ScienceDirect. (n.d.). Synthesis and chemistry of pyridazin-3(2H)-ones. [Link]

-

MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. [Link]

-

Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

-

Thieme. (n.d.). Product Class 8: Pyridazines. [Link]

-

SPbU Researchers Portal. (2024). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. [Link]

-

ResearchGate. (2024). Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and Its Deuterated Analogue. [Link]

-

ACS Omega. (2019). Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)-ones from 3-Arylsydnones. [Link]

-

NIH. (n.d.). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. [Link]

-

MySkinRecipes. (n.d.). 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. [Link]

-

NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

NIH. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

-

MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]

-

ResearchGate. (2018). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. [Link]

-

NIH. (n.d.). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. [Link]

-

NIH. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

-

NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazoline synthesis. [Link]

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

-

ResearchGate. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. [Link]

-

SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. [Link]

-

PubMed. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. [Link]

-

RSC Publishing. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. [Link]

-

PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

-

ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

-

ResearchGate. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. [Link]

-

ResearchGate. (n.d.). One Pot Synthesis of 6-Phenyl-pyrazolyl-quinzolinone Derivatives using Palladium Catalyst via Suzuki-Miyaura Cross-Coupling Reaction. [Link]

-

MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

Sources

- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine [myskinrecipes.com]

- 12. 3-chloro-6-(1-methyl-1H-pyrazol-4-yl)pyridazine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of the heterocyclic compound 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural attributes, solubility, lipophilicity, ionization constant (pKa), melting point, and spectral characteristics of this molecule. In the absence of extensive experimental data for this specific entity, this guide synthesizes information from closely related structural analogs and employs established theoretical principles to predict key physicochemical parameters. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, emphasizing the causal relationships between molecular structure and observable characteristics. The insights and methodologies presented herein are intended to provide a robust framework for the evaluation of this and similar pyrazole-pyridazine-based compounds in a drug discovery and development context.

Introduction: The Pyrazole-Pyridazinone Scaffold in Drug Discovery

The strategic combination of distinct pharmacophoric moieties into a single molecular entity is a well-established paradigm in modern medicinal chemistry. The compound this compound represents a thoughtful amalgamation of the pyrazole and pyridazinone heterocycles, both of which are considered "privileged structures" due to their frequent appearance in biologically active compounds.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile scaffold known for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Its unique electronic distribution and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets.[2] The pyridazinone core, a six-membered heterocycle with two adjacent nitrogen atoms and a carbonyl group, is also a prominent feature in numerous cardiovascular and oncology drugs.[3] The inherent polarity and hydrogen bonding potential of the pyridazinone moiety can significantly influence a molecule's pharmacokinetic profile.[4]

The conjugation of these two heterocyclic systems in this compound is anticipated to yield a molecule with a unique physicochemical profile that dictates its absorption, distribution, metabolism, and excretion (ADME) properties. A thorough understanding of these properties is therefore paramount for any rational drug development program.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing a drug candidate is a comprehensive analysis of its molecular structure and the prediction of its fundamental physicochemical properties. These predictions serve as an invaluable guide for subsequent experimental work and formulation development.

2.1. Chemical Structure

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

2.2. Predicted Physicochemical Data

In the absence of comprehensive experimental data for this compound, a summary of computationally predicted physicochemical properties is presented in Table 1. These values were derived from established algorithms and provide a baseline for understanding the molecule's behavior.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₈H₈N₄O | Defines the elemental composition and molecular weight. |

| Molecular Weight | 176.18 g/mol | Influences diffusion and transport across biological membranes. |

| LogP | 0.85 | A measure of lipophilicity, affecting absorption and distribution. |

| Aqueous Solubility | -2.5 (logS) | Critical for dissolution and bioavailability. |

| pKa (most acidic) | 9.5 | Governs the ionization state at physiological pH, impacting solubility and permeability. |

| pKa (most basic) | 1.5 | Influences interactions with biological targets and formulation strategies. |

| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions with biological macromolecules. |

| Hydrogen Bond Acceptors | 4 | Capacity to accept hydrogen bonds, influencing solubility and target binding. |

| Rotatable Bonds | 1 | Relates to conformational flexibility and binding entropy. |

Table 1: Predicted Physicochemical Properties of this compound.

Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a critical physicochemical property that profoundly impacts the oral bioavailability of a drug candidate.[5] Insufficient solubility can lead to poor absorption from the gastrointestinal tract, resulting in suboptimal therapeutic efficacy.

3.1. Theoretical Considerations

The solubility of this compound is influenced by a delicate balance of intermolecular forces between the solute molecules and with the solvent (water). The presence of polar functional groups, such as the pyridazinone carbonyl and the nitrogen atoms in both rings, allows for hydrogen bonding with water, which contributes favorably to solubility. Conversely, the nonpolar hydrocarbon portions of the molecule contribute to its hydrophobic character, which can limit aqueous solubility.

3.2. Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

3.2.1. Causality Behind Experimental Choices

-

Equilibration Time: A prolonged equilibration period (typically 24-48 hours) is essential to ensure that a true thermodynamic equilibrium is reached between the solid compound and the solution.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and defined temperature is crucial for reproducible results.

-

pH Control: For ionizable compounds, solubility is highly dependent on the pH of the medium. Using buffered solutions at physiologically relevant pH values (e.g., pH 7.4) is critical for predicting in vivo dissolution.

-

Purity of the Compound: The presence of impurities can significantly affect the measured solubility. Therefore, using a well-characterized, pure compound is essential for accurate determination.

3.2.2. Step-by-Step Methodology

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

3.3. Visualization of the Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity (LogP): A Key Factor in Membrane Permeability

Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a crucial parameter that influences a drug's ability to cross biological membranes, its distribution into tissues, and its potential for metabolism and toxicity.

4.1. Theoretical Considerations

A LogP value is the base-10 logarithm of the ratio of the concentration of a compound in octanol to its concentration in water at equilibrium. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic). For optimal oral absorption, a balanced LogP is generally desired.

4.2. Experimental Protocol for LogP Determination (Shake-Flask Method)

4.2.1. Causality Behind Experimental Choices

-

Solvent System: The n-octanol/water system is the most widely accepted model for simulating the partitioning between biological membranes and aqueous environments.

-

Pre-saturation of Solvents: Pre-saturating the octanol with water and the water with octanol before the experiment is critical to ensure that the volumes of the two phases do not change during the partitioning process.

-

pH of the Aqueous Phase: For ionizable compounds, the distribution is pH-dependent. The term LogD is used to describe the partition coefficient at a specific pH. For pharmaceutical applications, LogD at pH 7.4 is particularly relevant.

4.2.2. Step-by-Step Methodology

-

Preparation of Phases: Prepare water-saturated octanol and octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Compound Addition: Dissolve a known amount of this compound in one of the phases (or a mixture of both).

-

Partitioning: Add the second phase to the first in a sealed vial and agitate vigorously for a sufficient time to allow for complete partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Sample Collection: Carefully collect aliquots from both the octanol and aqueous phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the LogP (or LogD) using the following formula: LogP = log₁₀ ([Compound]octanol / [Compound]water)

4.3. Visualization of the LogP Determination Workflow

Caption: Workflow for LogP determination.

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values. The ionization state of a drug molecule significantly influences its solubility, permeability, and binding to its biological target.

5.1. Theoretical Considerations

The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to unionized forms of a compound. This compound has both acidic (the N-H proton of the pyridazinone ring) and basic (the nitrogen atoms of the pyrazole and pyridazinone rings) centers. Determining the pKa values for these functional groups is essential for a complete physicochemical profile.

5.2. Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

5.2.1. Causality Behind Experimental Choices

-

Titrant Selection: An acid titrant (e.g., HCl) is used to titrate a basic compound, while a basic titrant (e.g., NaOH) is used for an acidic compound.

-

Ionic Strength Adjustment: Maintaining a constant ionic strength throughout the titration minimizes changes in activity coefficients, leading to more accurate pKa values.

-

Co-solvent: For poorly soluble compounds, a co-solvent (e.g., methanol or DMSO) may be necessary. The apparent pKa measured in the co-solvent can then be extrapolated to an aqueous pKa.

5.2.2. Step-by-Step Methodology

-

Sample Preparation: Dissolve a precise amount of this compound in a solution of known ionic strength (e.g., 0.15 M KCl).

-

Initial pH Adjustment: Adjust the initial pH of the solution to either a highly acidic or highly basic value to ensure the compound is fully protonated or deprotonated, respectively.

-

Titration: Gradually add a standardized solution of acid or base while continuously monitoring the pH of the solution with a calibrated pH electrode.

-

Data Collection: Record the volume of titrant added and the corresponding pH values.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve).

5.3. Visualization of the pKa Determination Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Thermal Properties: Melting Point and Solid-State Characterization

The melting point of a crystalline solid is an important physical property that provides information about its purity and the strength of its crystal lattice.

6.1. Theoretical Considerations

A sharp melting point over a narrow range is indicative of a pure crystalline compound. Impurities tend to depress and broaden the melting range. The melting point is also related to the solubility of a compound; generally, higher melting points are associated with lower solubilities.

6.2. Experimental Protocol for Melting Point Determination (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

6.2.1. Causality Behind Experimental Choices

-

Heating Rate: A controlled and linear heating rate is applied to both the sample and the reference to ensure accurate measurement of thermal events.

-

Inert Atmosphere: Conducting the measurement under an inert atmosphere (e.g., nitrogen) prevents oxidative degradation of the sample at elevated temperatures.

-

Sample Preparation: The sample should be a fine powder and evenly distributed in the sample pan to ensure uniform heat transfer.[6]

6.2.2. Step-by-Step Methodology

-

Sample Preparation: Accurately weigh a small amount (2-5 mg) of this compound into an aluminum DSC pan and seal it.[7]

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event corresponding to the melting transition.

6.3. Visualization of the DSC Workflow

Caption: Workflow for melting point determination by DSC.

Spectral Properties for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

7.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazole and pyridazinone rings, as well as the methyl group. The chemical shifts and coupling patterns will provide valuable information about the electronic environment and connectivity of the protons. For the 1-methyl-1H-pyrazole moiety, characteristic signals for the methyl protons and the pyrazole ring protons are anticipated.[8][9]

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the hybridization and electronic environment of the carbons. The carbonyl carbon of the pyridazinone ring is expected to appear at a characteristic downfield chemical shift.[10]

7.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected vibrations include:

-

C=O stretch: A strong absorption band for the carbonyl group of the pyridazinone ring, typically in the range of 1650-1700 cm⁻¹.[11]

-

N-H stretch: A broad absorption for the N-H bond of the pyridazinone ring.

-

C-H stretch: Absorptions for the aromatic and methyl C-H bonds.

-

C=C and C=N stretches: Bands corresponding to the vibrations of the pyrazole and pyridazinone rings.[12]

7.3. Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to further confirm its structure. The high-resolution mass spectrum will yield the exact mass, confirming the elemental composition.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound, a molecule of significant interest in drug discovery. By integrating theoretical predictions with detailed experimental protocols, this document offers a robust framework for the characterization of this and related heterocyclic compounds. A thorough understanding and empirical determination of these properties are critical for advancing promising drug candidates through the development pipeline and ultimately to the clinic.

References

- ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.

- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Pyrazole.

- International Journal of Pharmaceutical Sciences Review and Research. (2020).

- PubChem. (n.d.). Pyrazole.

- PubChem. (n.d.). Pyridazinone, 2-20.

- SpectraBase. (n.d.). 1-Methyl-5-(p-tolyl)-1H-pyrazole - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives.

- Bio-protocol. (n.d.). 2.7. Differential Scanning Calorimetry (DSC).

- MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.

- PubChem. (n.d.). 3(2H)-Pyridazinone.

- ChemicalBook. (n.d.). 1-Methylpyrazole(930-36-9) 1H NMR spectrum.

- Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

- Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20.

- ResearchGate. (n.d.). Physical Properties of Pyridazines.

- Bio-protocol. (2016). Differential scanning calorimetry measurement.

- PubChem. (n.d.). 1H-Pyrazole, 1-methyl-.

- The 1H NMR spectrum of pyrazole in a nem

- MDPI. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors.

- ACS Publications. (2026). Investigating Fast Scanning Calorimetry and Differential Scanning Calorimetry as Screening Tools for Thermoset Polymer Material Compatibility with Laser-Based Powder Bed Fusion.

- NIH. (n.d.). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine.

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- NIH. (n.d.). 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine.

- National Institute of Standards and Technology. (n.d.). Pyridazine - the NIST WebBook.

- ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

- ResearchGate. (n.d.). (PDF) Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation.

- NIH. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.

- ResearchGate. (n.d.). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator.

- PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.

- PubMed. (2010). N-(4-Methyl-phen-yl)-6-(pyrazol-1-yl)pyridazin-3-amine.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- PMC. (n.d.). N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine.

- PMC. (n.d.). 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. web.williams.edu [web.williams.edu]

- 7. bio-protocol.org [bio-protocol.org]

- 8. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]

- 9. 1H-Pyrazole, 1-methyl- | C4H6N2 | CID 70255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

Unraveling the Therapeutic Potential: A Mechanistic Exploration of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

Abstract

The pyridazinone and pyrazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active agents. This technical guide delves into the potential mechanisms of action of the novel compound, 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one. While direct experimental data on this specific molecule is not yet prevalent in publicly accessible literature, this paper will synthesize existing knowledge on structurally related compounds to postulate and explore its most probable biological targets and signaling pathways. We will examine potential roles in oncology through kinase inhibition, in inflammatory diseases by modulating key signaling cascades, and in neurological disorders via enzyme inhibition. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational framework for initiating and advancing the investigation of this promising compound.

Introduction: The Convergence of Two Potent Pharmacophores

The molecular architecture of this compound represents a thoughtful amalgamation of two heterocyclic rings, the pyridazinone and the pyrazole, both of which are independently recognized for their diverse pharmacological activities. The pyridazinone core is a six-membered ring with two adjacent nitrogen atoms and is a key feature in drugs with applications ranging from cardiovascular diseases to oncology.[1] The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is also a cornerstone in the development of a wide array of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs.[2][3]

The specific linkage of a 1-methyl-1H-pyrazol-4-yl moiety to the 6-position of the pyridazin-3(2H)-one ring suggests a targeted design to engage with specific biological macromolecules. This guide will provide a comprehensive, albeit predictive, analysis of the potential mechanisms of action for this compound, drawing parallels from established activities of its constituent pharmacophores.

Postulated Mechanism of Action I: Inhibition of Receptor Tyrosine Kinases (RTKs)

A prominent and compelling potential mechanism of action for this compound is the inhibition of receptor tyrosine kinases (RTKs), particularly the Mesenchymal-Epithelial Transition factor (MET), also known as c-Met.

The Rationale: Structural Homology to Known MET Inhibitors

Several potent and selective MET inhibitors feature a substituted pyrazole or a related nitrogen-containing heterocycle linked to a larger scaffold. For instance, compounds like Volitinib and AMG 337, which are known c-Met inhibitors, incorporate a 1-methyl-1H-pyrazol-4-yl group or a structurally similar moiety.[4][5] This suggests that the pyrazolyl group in our compound of interest may serve as a critical pharmacophore for binding to the ATP-binding pocket of the MET kinase domain. Deregulation of the HGF/c-Met signaling pathway is a known driver in various human cancers, making it an attractive target for therapeutic intervention.[5]

The Signaling Pathway

The proposed inhibitory action on c-Met would disrupt a cascade of downstream signaling events crucial for cancer cell proliferation, survival, migration, and invasion.

Caption: Proposed inhibition of the c-Met signaling pathway.

Experimental Validation Protocol: Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases, with a primary focus on c-Met.

Methodology:

-

Compound Preparation: Dissolve the test compound in DMSO to create a stock solution (e.g., 10 mM). Prepare serial dilutions to be used in the assay.

-

Kinase Reaction Setup: In a 96-well or 384-well plate, combine the recombinant human c-Met kinase enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

-

Incubation: Add the test compound at various concentrations to the kinase reaction mixture. Include a positive control (a known c-Met inhibitor) and a negative control (DMSO vehicle). Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation, or a phospho-specific antibody in an ELISA format.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Postulated Mechanism of Action II: Modulation of Inflammatory Pathways

The pyrazole and pyridazinone cores are well-represented in compounds with potent anti-inflammatory properties.[6][7] This suggests that this compound could exert its effects by modulating key inflammatory mediators.

Rationale: Targeting Pro-inflammatory Cytokines

Structurally related pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] These cytokines are central to the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The Signaling Pathway

The compound could potentially interfere with intracellular signaling cascades that lead to the transcription of pro-inflammatory genes, such as the NF-κB pathway.

Caption: Potential modulation of the NF-κB inflammatory pathway.

Experimental Validation Protocol: Cytokine Release Assay

Objective: To assess the effect of the compound on the release of pro-inflammatory cytokines from immune cells.

Methodology:

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1 differentiated with PMA).

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell cultures. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours).

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using a commercially available ELISA kit.

-

Data Analysis: Determine the dose-dependent effect of the compound on cytokine release and calculate the EC50 values.

Other Potential Mechanisms of Action

Based on the broad bioactivity of the pyridazinone and pyrazole scaffolds, other potential mechanisms warrant consideration:

-

Monoamine Oxidase (MAO) Inhibition: Pyridazinone derivatives have been investigated as selective inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters, suggesting a potential therapeutic role in neurodegenerative diseases like Parkinson's.[8]

-

Glucocorticoid Receptor (GR) Antagonism: A compound with a pyrazolylsulfonyl moiety has been identified as a selective GR antagonist.[9] While the current compound lacks the sulfonyl linker, the pyrazole core may contribute to interactions with nuclear hormone receptors.

-

Vasodilatory Effects: The pyridazinone ring is present in compounds with vasodilatory properties, often through mechanisms like phosphodiesterase (PDE) inhibition.[1]

Summary of Postulated Mechanisms and Data

| Potential Mechanism | Key Molecular Target | Therapeutic Area | Supporting Rationale |

| RTK Inhibition | c-Met | Oncology | Structural similarity to known c-Met inhibitors containing a pyrazole moiety.[4][5] |

| Anti-inflammatory | NF-κB pathway (IKK) | Inflammatory Diseases | Pyrazole and pyridazinone cores are common in anti-inflammatory agents.[6][7] |

| MAO Inhibition | MAO-B | Neurological Disorders | Pyridazinone derivatives have shown selective MAO-B inhibitory activity.[8] |

| GR Antagonism | Glucocorticoid Receptor | Endocrine Disorders | A pyrazole-containing compound has been identified as a GR antagonist.[9] |

| Vasodilation | Phosphodiesterases | Cardiovascular Diseases | The pyridazinone scaffold is present in known vasodilators.[1] |

Conclusion

This compound is a compound of significant interest due to the convergence of two pharmacologically important heterocyclic systems. While direct experimental evidence for its mechanism of action is pending, a robust, data-driven hypothesis can be formulated based on the extensive literature on related structures. The most promising avenues for investigation appear to be in oncology, through the inhibition of receptor tyrosine kinases like c-Met, and in the treatment of inflammatory disorders by modulating key cytokine signaling pathways. The experimental protocols outlined in this guide provide a clear and logical framework for elucidating the precise biological activities of this molecule. Further research is warranted to validate these hypotheses and to fully characterize the therapeutic potential of this compound.

References

-

Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. (2018). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1 H -pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives. (2012). ResearchGate. [Link]

-

Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[4][10][11]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. (2016). ACS Publications. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO. (2020). MDPI. [Link]

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). NIH. [Link]

-

Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[10][11][12]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. (2014). PubMed. [Link]

-

Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134): A Selective Glucocorticoid Receptor (GR) Antagonist. (2017). PubMed. [Link]

-

Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). MDPI. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[4][10][11]triazolo[3,4- b ][4][10][12] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. (2021). NIH. [Link]

-

Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (n.d.). PubMed. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. [Link]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134): A Selective Glucocorticoid Receptor (GR) Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Architectural Blueprint of a Promising Scaffold: A Technical Guide to the Crystal Structure of Pyrazolyl Pyridazinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazolyl pyridazinone derivatives represent a fascinating and highly versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural framework, combining the pyrazole and pyridazinone rings, gives rise to a diverse range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating their mechanism of action, optimizing their therapeutic potential, and designing novel drug candidates with enhanced efficacy and selectivity. This in-depth technical guide provides a comprehensive exploration of the crystal structure of pyrazolyl pyridazinone derivatives, offering field-proven insights into their synthesis, crystallographic analysis, key structural features, and structure-activity relationships (SAR).

Introduction: The Significance of Pyrazolyl Pyridazinone Heterocycles

The fusion of pyrazole and pyridazinone moieties creates a privileged scaffold in drug discovery. The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, and the pyrazole ring, a five-membered heterocycle also with two adjacent nitrogen atoms, both contribute to a rich electronic environment and the capacity for diverse intermolecular interactions.[3][4] This combination has proven effective in targeting a wide array of biological targets.[2][5] The pharmacological importance of these derivatives underscores the critical need for detailed structural elucidation to inform rational drug design. X-ray crystallography stands as the definitive technique for revealing the atomic-level details of molecular architecture, providing invaluable information for understanding and predicting biological activity.[6]

Synthesis and Crystallization: From Molecule to Measurable Crystal

The journey to understanding the crystal structure of pyrazolyl pyridazinone derivatives begins with their synthesis and subsequent crystallization. A common and effective route involves a multi-step synthesis, often culminating in the reaction of a pyridazinone intermediate with hydrazine hydrate.[3]

General Synthetic Pathway

A representative synthetic approach is outlined below. This multi-step process allows for the introduction of various substituents, enabling the exploration of a wide chemical space.

Caption: Generalized synthetic workflow for pyrazolo-pyridazine derivatives.

Experimental Protocol: Synthesis of Pyrazolo-Pyridazine Derivatives

The following is a generalized, step-by-step methodology for the synthesis of pyrazolo-pyridazine derivatives, adapted from established literature.[3]

Step 1: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one

-

A mixture of 4-(4-chlorophenyl)-4-oxobutanoic acid and hydrazine hydrate is refluxed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the tetrahydropyridazin-3-one intermediate.

Step 2: Synthesis of Pyridazinone Derivatives

-

The intermediate from Step 1 is reacted with various aryl-aldehydes.

-

The reaction conditions are typically reflux in a suitable solvent.

-

The product is isolated by filtration and purified by recrystallization.

Step 3: Synthesis of Pyrazolo-pyridazine Derivatives

-

The pyridazinone derivatives from Step 2 are reacted with hydrazine hydrate.

-

The mixture is refluxed, and the reaction is monitored by TLC.

-

The final pyrazolo-pyridazine products are obtained after cooling, filtration, and recrystallization.

Achieving Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is a critical and often challenging step. The method of slow evaporation is frequently successful.

Protocol for Crystallization by Slow Evaporation:

-

Dissolve the purified pyrazolyl pyridazinone derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate) to near saturation at a slightly elevated temperature.[7][8]

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

-

Monitor the container over several days to weeks for the formation of well-defined single crystals suitable for X-ray diffraction analysis.

The Core Architecture: Insights from X-ray Crystallography

Single-crystal X-ray diffraction provides a wealth of information about the molecular and supramolecular structure of pyrazolyl pyridazinone derivatives.

Crystal System and Space Group

The crystal system and space group describe the symmetry of the crystal lattice. Pyrazolyl pyridazinone derivatives have been observed to crystallize in various systems, with the monoclinic and triclinic systems being common.[7][9] For instance, some derivatives have been reported to crystallize in the monoclinic space group P21/c or the triclinic space group P-1.[7][9] The choice of space group is influenced by the molecular symmetry and the packing arrangement of the molecules in the crystal.

Unit Cell Parameters and Molecular Conformation

The unit cell is the basic repeating unit of the crystal lattice. Its dimensions (a, b, c, α, β, γ) are precisely determined by X-ray diffraction. These parameters, along with the number of molecules in the unit cell (Z), are fundamental to defining the crystal structure.

Table 1: Representative Crystallographic Data for Pyrazolyl Pyridazinone Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |

| Derivative 1 | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | 4 | [7] |

| Derivative 2 | Monoclinic | P21/c | 3.817(3) | 13.533(10) | 19.607(15) | 90 | 93.401(10) | 90 | 4 | [9] |

| Derivative 3 | Monoclinic | P21/c | 3.8568(1) | 11.0690(3) | 26.4243(7) | 90 | 92.777(1) | 90 | 4 | [10] |

A key conformational feature of these molecules is the dihedral angle between the pyrazole and pyridazinone rings, as well as any appended phenyl rings. These angles are crucial in defining the overall shape of the molecule and can significantly impact its ability to bind to a biological target. For example, in some structures, the phenyl rings are twisted out of the plane of the pyrazolopyridazinamine group, with twist angles that can exceed 60 degrees.[11] In other cases, the dihedral angle between a pyrazole and a substituted phenyl ring can be as small as 4-5 degrees, indicating a nearly coplanar arrangement.[12][13][14]

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is governed by a network of non-covalent interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. These interactions are fundamental to the stability of the crystal lattice and can also provide insights into potential binding modes with biological macromolecules.

Hydrogen bonds are particularly important in the crystal packing of pyrazolyl pyridazinone derivatives, especially when functional groups such as amino or carbonyl groups are present. For instance, intermolecular N-H···O and N-H···N hydrogen bonds can link molecules into chains or more complex three-dimensional networks.[11] In some cases, weak intermolecular interactions between nitrogen atoms of adjacent molecules have also been observed.[9]

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. View of An Analysis upon Characterization and Biological Activity of New Pyrazolo-Pyridazine Derivatives: Synthesis and Antimicrobial Activities | Journal of Advances in Science and Technology [ignited.in]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

1H NMR and 13C NMR spectral data of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

Executive Summary

The heterocyclic scaffold combining pyrazole and pyridazinone rings is of significant interest in medicinal chemistry and materials science.[1][2][3] Accurate structural elucidation is paramount for advancing research and development involving these compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the specific molecule this compound. By integrating established principles of NMR spectroscopy with data from closely related analogs, we present a detailed prediction of chemical shifts, coupling constants, and signal assignments. Furthermore, this document outlines the rigorous experimental protocols necessary for acquiring and validating this data, ensuring a self-validating system for structural confirmation. The insights herein serve as a foundational reference for researchers synthesizing or working with this compound, enabling confident and unambiguous characterization.

Introduction: The Importance of Structural Verification

This compound is a bifunctional heterocyclic compound featuring two key pharmacophores. The structural integrity of such molecules is the bedrock of any subsequent biological or material application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unequivocal tool for the structural characterization of small molecules in solution.[4][5][6] This guide delves into the specific NMR characteristics of the title compound, providing a predictive framework for its ¹H and ¹³C spectra. Our analysis is grounded in authoritative data from substituted pyrazoles and pyridazinones to explain the causality behind the expected spectral features.[7][8][9]

Molecular Structure, Numbering, and Tautomerism

A critical first step in NMR analysis is to define the precise structure and a consistent numbering scheme for atomic assignment. The pyridazinone ring can theoretically exist in two tautomeric forms: the pyridazin-3(2H)-one (lactam) and the pyridazin-3-ol (lactim). Experimental and spectroscopic evidence for related compounds overwhelmingly indicates that the lactam, or oxo-form, is the predominant and more stable tautomer in solution.[1] Our analysis proceeds with this established structural assignment.

The systematic numbering used for NMR assignment is detailed in the diagram below.

Figure 2: Self-validating workflow for NMR-based structure elucidation.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It will show a clear cross-peak between the signals for H4 and H5, confirming their direct connectivity on the pyridazinone ring.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon atom it is directly bonded to. It is the most reliable way to assign the protonated carbons (C4, C5, C3', C5', and the N-CH₃).

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for assigning the quaternary (non-protonated) carbons and piecing the molecular fragments together. Key expected correlations include:

-

N-CH₃ protons to C5' and C3' of the pyrazole ring.

-

H5 proton to the carbonyl C3 and C6.

-

H3' and H5' protons to the quaternary C4'.

-

Conclusion

The comprehensive ¹H and ¹³C NMR spectral data presented in this guide provide a robust analytical framework for the characterization of this compound. The predicted chemical shifts and coupling constants, derived from authoritative literature on related heterocyclic systems, offer a reliable template for spectral interpretation. By employing the detailed, multi-step experimental protocol, researchers can generate a self-validating dataset, moving from initial 1D spectral hypotheses to unambiguous structural confirmation with 2D correlation experiments. This level of analytical rigor is essential for ensuring the quality and integrity of the compound, thereby supporting its application in drug discovery and advanced materials research.

References

-

Elguero, J., et al. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 49(S1), S97-S113. [Link]

-

Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). [Link]

-

Al-Masoudi, N. A., et al. (2014). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR. ResearchGate. [Link]

-

Dennis, N., et al. (1976). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 19, 1974-1977. [Link]

-

Besada, P., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42. [Link]

-

Fronczek, F. R., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 24-28. [Link]

-

Al-Rawi, J. M. A., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(10), 768-772. [Link]

-

Al-Rawi, J. M. A., et al. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. [Link]

-

Al-Rawi, J. M. A., et al. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]

-

Anonymous. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

-

Ali, S. A., et al. (2001). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). J. Chem. Soc. Pak., 23(3). [Link]

-

Chen, D., et al. (2016). NMR Characterization of RNA Small Molecule Interactions. Current Protocols in Nucleic Acid Chemistry, 64, 11.8.1-11.8.27. [Link]

-

Funabiki, K., et al. (1993). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Analytical Sciences, 9(4), 541-544. [Link]

-

Zulmy, W. P., et al. (2023). Interpretation of 1H-NMR and 13C-NMR data for compound 8. ResearchGate. [Link]

-

Kiss, A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5433-5444. [Link]

-

Al-Rawi, J. M. A., et al. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. ResearchGate. [Link]

-

Williamson, R. T. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-32. [Link]

-

Yengoyan, A., et al. (2018). Synthesis of novel 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. [Link]

-

Mestrelab Research. (2022). NMR Supersequences for Small Molecule Characterization. YouTube. [Link]

-

Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical.Net. [Link]

-

University of Gothenburg. (2023). Small molecule-NMR. [Link]

-

Yengoyan, A., et al. (2018). Synthesis of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives and their preliminary biological evaluation. ResearchGate. [Link]

-

Ather, A. D., et al. (2011). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]

-

Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

- Duddeck, H. (2009). Combination of 1H and 13C NMR Spectroscopy.

-

Genç, H., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(10), 1985-2002. [Link]

-

Anonymous. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. Charakterystyka spektralna widm 1 H i 13 C NMR 1H-pirazolu. ResearchGate. [Link]

-

Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

- Metin, Ö. (2016). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. news-medical.net [news-medical.net]

- 5. Small molecule-NMR | University of Gothenburg [gu.se]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

biological targets of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one

An In-Depth Technical Guide to the Biological Targets of INCB054329

Executive Summary

This technical guide provides a comprehensive analysis of the biological targets and mechanism of action of the small molecule 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3(2H)-one, clinically known as INCB054329. This compound has been identified as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers involved in regulating gene expression. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, INCB054329 disrupts key transcriptional programs essential for cancer cell proliferation and survival. This guide details the molecular interactions, the downstream cellular consequences, validated experimental protocols for target engagement and functional assessment, and the therapeutic rationale for its application in oncology, particularly in hematologic malignancies and ovarian cancer.

Introduction: The Rise of Epigenetic Readers as Therapeutic Targets

The regulation of gene expression is a complex process orchestrated by a host of proteins that write, erase, and read epigenetic marks on chromatin. The Bromodomain and Extra-Terminal (BET) family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key "readers" of these marks.[1] They recognize and bind to acetylated lysine residues on histone tails, acting as scaffolds to recruit transcriptional machinery to specific gene promoters and enhancers.[2] This function is critical for the expression of genes involved in cell cycle progression, proliferation, and inflammation.

In many cancers, there is an over-reliance on the activity of BET proteins to maintain the expression of key oncogenes, such as c-MYC.[3] This dependency makes BET proteins highly attractive therapeutic targets. The compound this compound, or INCB054329, has emerged as a novel, potent, and selective BET inhibitor with significant preclinical and clinical interest.[1][3][4] This guide will explore its primary biological targets and the scientific basis for its therapeutic potential.

Primary Biological Target: The BET Protein Family

The primary biological targets of INCB054329 are the bromodomains of the BET family proteins: BRD2, BRD3, and BRD4.[3]

-

Mechanism of Action: INCB054329 functions as a competitive inhibitor. It mimics the structure of acetylated lysine and binds reversibly to the hydrophobic pocket within the bromodomains of BET proteins.[2] This action physically displaces the BET proteins from chromatin, preventing them from recruiting the transcriptional machinery necessary for gene expression.[1][2] The result is a highly specific transcriptional repression of BET target genes.[2]

-

Target Selectivity: Biochemical binding assays have demonstrated that INCB054329 potently inhibits the binding of acetylated histone peptides to BRD2, BRD3, and BRD4.[3] Importantly, screens against other non-BET bromodomains showed no significant inhibitory activity, highlighting the compound's selectivity for the BET family.[3]

Downstream Signaling and Cellular Consequences

By displacing BRD4 from chromatin, INCB054329 triggers a cascade of downstream effects, primarily the suppression of key oncogenic and pro-inflammatory signaling pathways.

-

Oncogene Suppression: A critical consequence of BET inhibition is the downregulation of the master transcription factor and oncogene, c-MYC.[3] Many hematologic cancers are addicted to high levels of c-MYC expression, and treatment with INCB054329 leads to a rapid decrease in c-MYC transcription, resulting in cell cycle arrest and inhibition of proliferation.[3]

-

Inhibition of Homologous Recombination: In ovarian cancer, INCB054329 has been shown to reduce the expression and function of key proteins in the homologous recombination (HR) DNA repair pathway, such as BRCA1 and RAD51.[2][5] This induced "BRCAness" sensitizes HR-proficient cancer cells to PARP inhibitors like olaparib, creating a powerful synergistic therapeutic strategy.[2][5]

-

Anti-proliferative and Apoptotic Effects: The net effect of disrupting these pathways is potent anti-proliferative activity across a range of cancer cell lines, particularly those of hematologic origin.[3][4] This growth inhibition is often accompanied by the induction of apoptosis (programmed cell death).[2]

Below is a diagram illustrating the mechanism of action of INCB054329.

Caption: Mechanism of BET Inhibition by INCB054329.

Quantitative Bioactivity Data

The potency of INCB054329 has been quantified in various assays. The data below summarizes its inhibitory activity against BET bromodomains and its anti-proliferative effects on cancer cell lines.

| Target/Assay Type | Parameter | Value | Source |

| Biochemical Binding Assay | |||

| BRD2 | IC50 | 4.9 nM | [3] |

| BRD3 | IC50 | 3.3 nM | [3] |

| BRD4 | IC50 | 2.5 nM | [3] |

| BRDT-BD1 | IC50 | 1.8 nM | [3] |

| BRDT-BD2 | IC50 | 1.1 nM | [3] |

| Cell-Based Viability Assay (72h) | |||

| MM1.S (Multiple Myeloma) | GI50 | ~50 nM | [3] |

| INA-6 (Multiple Myeloma) | GI50 | ~100 nM | [3] |

| LNCaP (Prostate Cancer) | GI50 | ~100 nM | [4] |

| VCaP (Prostate Cancer) | GI50 | ~100 nM | [4] |

Experimental Validation & Protocols

The characterization of INCB054329 involves a multi-tiered approach, from biochemical assays confirming direct target binding to cell-based assays demonstrating functional consequences.

Workflow for Characterizing a BET Inhibitor

The following diagram outlines a typical experimental workflow for validating a novel BET inhibitor like INCB054329.

Caption: Standard experimental workflow for BET inhibitor validation.

Protocol: BRD4-Histone Binding Assay (Time-Resolved FRET)

This biochemical assay is a gold standard for quantifying the ability of an inhibitor to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A recombinant BRD4 protein tagged with a donor fluorophore (e.g., Terbium) is mixed with a biotinylated peptide representing an acetylated histone tail, which is bound to a streptavidin-conjugated acceptor fluorophore (e.g., d2). When BRD4 binds the peptide, the fluorophores are in close proximity, allowing FRET to occur. INCB054329 competes with the peptide for binding to BRD4, disrupting FRET in a dose-dependent manner.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

-

Serially dilute INCB054329 in DMSO, followed by a final dilution in assay buffer.

-

Prepare a solution containing the Terbium-labeled BRD4 protein.

-

Prepare a solution containing the biotinylated acetyl-histone H4 peptide and streptavidin-d2.